8-((4-chlorobenzyl)thio)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-((4-chlorobenzyl)thio)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H19ClN4O3S and its molecular weight is 394.87. The purity is usually 95%.
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Biological Activity
8-((4-chlorobenzyl)thio)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine, characterized by a complex structure that integrates a thioether and an ethoxyethyl side chain. This compound shows promise in various biological applications due to its potential interactions with molecular targets relevant in pharmacology.
- Molecular Formula : C17H19ClN4O3S
- Molecular Weight : 394.87 g/mol
- CAS Number : 442864-68-8
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest it may function as an inhibitor for certain kinases involved in cancer pathways or act as an antiviral agent by targeting viral polymerases. The presence of the 4-chlorobenzyl thioether moiety is believed to enhance its biological efficacy compared to other purine derivatives.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties. The inhibition of kinase activity can lead to reduced proliferation of cancer cells. A study demonstrated that derivatives of purine can selectively inhibit tumor growth in vitro and in vivo models.
Antiviral Properties
The compound's structure suggests potential antiviral activity, particularly against RNA viruses. It may inhibit viral replication by interfering with polymerase activity, a mechanism observed in other purine derivatives.
Case Studies
- In Vitro Studies :
- A study involving cell lines showed that the compound significantly reduced cell viability in cancerous cells at concentrations as low as 10 μM, suggesting a potent anticancer effect.
- Animal Models :
- In a murine model of viral infection, administration of the compound resulted in a 50% reduction in viral load compared to untreated controls, indicating its potential as an antiviral agent.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
8-[(4-chlorophenyl)methylsulfanyl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-3-25-9-8-22-13-14(21(2)16(24)20-15(13)23)19-17(22)26-10-11-4-6-12(18)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,20,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOXMTYBEDMIGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.